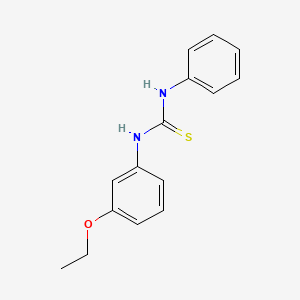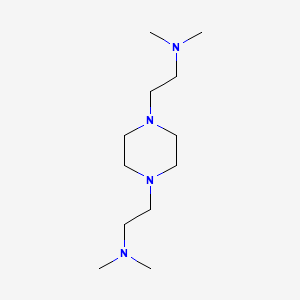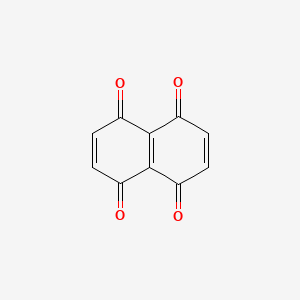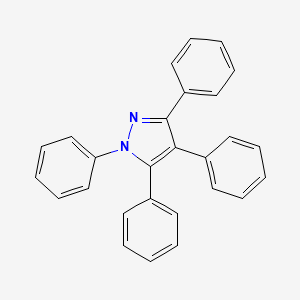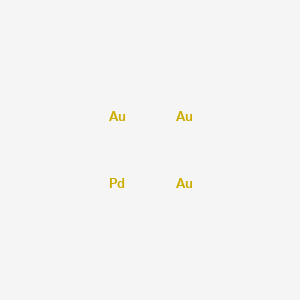
Gold;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their applications in catalysis, electronics, and nanotechnology. Gold and palladium are both noble metals, meaning they are resistant to oxidation and corrosion, which makes their compounds highly stable and valuable for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and sol-gel techniques. One common method involves the reduction of gold and palladium salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, such as temperature, pH, and concentration of the reactants, can significantly influence the size and morphology of the resulting nanoparticles .
Industrial Production Methods
On an industrial scale, gold-palladium compounds are often produced using colloidal synthesis methods. This involves the reduction of gold and palladium precursors in a colloidal solution, followed by stabilization with surfactants or polymers to prevent aggregation. Another method involves the impregnation of gold and palladium onto a support material, such as activated carbon or silica, followed by reduction to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Gold-palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the unique properties of the gold-palladium interface, which can enhance the reactivity and selectivity of the compound .
Common Reagents and Conditions
Common reagents used in reactions involving gold-palladium compounds include hydrogen peroxide for oxidation reactions, hydrazine for reduction reactions, and halogenated compounds for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve the desired products .
Major Products
The major products formed from reactions involving gold-palladium compounds depend on the specific reaction and conditions used. For example, oxidation reactions can produce epoxides or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can result in the formation of various organometallic compounds .
Applications De Recherche Scientifique
Gold-palladium compounds have a wide range of scientific research applications, including:
Medicine: Gold-palladium nanoparticles are used in biomedical applications, including drug delivery, imaging, and cancer therapy.
Environmental Remediation: These compounds are also employed in environmental applications, such as the removal of pollutants from water and air.
Mécanisme D'action
The mechanism by which gold-palladium compounds exert their effects is often related to their ability to facilitate electron transfer reactions. In catalysis, the gold-palladium interface can enhance the adsorption and activation of reactants, leading to increased reaction rates and selectivity. In biomedical applications, the nanoparticles can interact with cellular components, such as proteins and DNA, to induce therapeutic effects .
Comparaison Avec Des Composés Similaires
Gold-palladium compounds can be compared with other noble metal compounds, such as gold-silver and platinum-palladium compounds. While gold-silver compounds are also used in catalysis and electronics, they may not offer the same level of stability and reactivity as gold-palladium compounds. Platinum-palladium compounds, on the other hand, are highly effective catalysts but are often more expensive and less abundant than gold-palladium compounds .
List of Similar Compounds
- Gold-silver compounds
- Platinum-palladium compounds
- Gold-platinum compounds
- Silver-palladium compounds
Gold-palladium compounds stand out due to their unique combination of stability, reactivity, and versatility, making them valuable for a wide range of applications in science and industry.
Propriétés
Numéro CAS |
12256-71-2 |
|---|---|
Formule moléculaire |
Au3Pd |
Poids moléculaire |
697.32 g/mol |
Nom IUPAC |
gold;palladium |
InChI |
InChI=1S/3Au.Pd |
Clé InChI |
YRAZAZNQXFAELO-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Au].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)
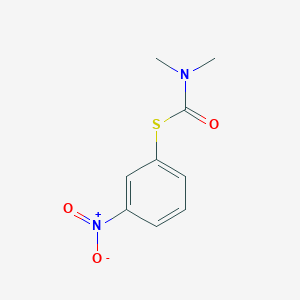

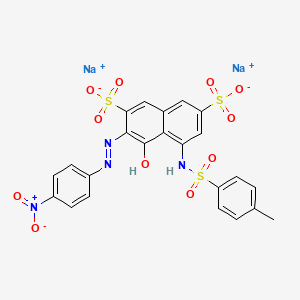

![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)
